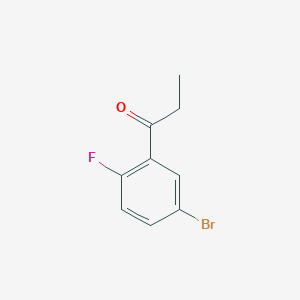

1-(5-Bromo-2-fluorophenyl)propan-1-one

Descripción general

Descripción

“1-(5-Bromo-2-fluorophenyl)propan-1-one” is an organic intermediate . It belongs to the category of heterocyclic organic compounds . Its molecular formula is C9H8BrFO . This compound can form carbazole heterocyclic compounds with nitrogen compounds .

Synthesis Analysis

The synthesis of “1-(5-Bromo-2-fluorophenyl)propan-1-one” involves the use of hydrazine . The solution of the compound in dry hydrazine was heated to 115°C overnight. The mixture was then cooled down, and water was added, followed by extraction with dichloromethane .

Molecular Structure Analysis

The molecular formula of “1-(5-Bromo-2-fluorophenyl)propan-1-one” is C9H8BrFO . The average mass is 231.062 Da, and the monoisotopic mass is 229.974243 Da .

Chemical Reactions Analysis

“1-(5-Bromo-2-fluorophenyl)propan-1-one” can form carbazole heterocyclic compounds with nitrogen compounds . More detailed information about its chemical reactions could not be found in the available resources.

Aplicaciones Científicas De Investigación

Subheading Occupational Health Risks and Neurotoxicity

1-Bromopropane (1-BP), a solvent similar to 1-(5-Bromo-2-fluorophenyl)propan-1-one, raises concerns regarding neurotoxicity and other health risks in occupational settings, particularly in industries like dry cleaning and manufacturing processes requiring solvents. Workers exposed to 1-BP have shown clinical manifestations of neurotoxicity, prompting calls for increased awareness and control methods to limit exposure in workplaces where its use is rising (MMWR, 2008).

Applications in Fluorescence and Molecular Logic Systems

Subheading Molecular Logic Systems and Fluorescence Applications

A novel fluorophore, synthesized and characterized in research, exhibits properties that make it applicable as a pH-controlled molecular switch, a sensor for protic solvent polarity, and a selective quencher for Hg2+ ions due to its fluorescence characteristics. This showcases the potential of compounds like 1-(5-Bromo-2-fluorophenyl)propan-1-one in developing multifunctional molecular logic systems based on their fluorescence behavior (Zhang et al., 2008).

Insights into Dermal Absorption and Toxicity

Subheading Dermal Absorption Characteristics and Toxicity

Studies on 1-Bromopropane's (1-BP) dermal absorption highlight the significant impact of exposure type and duration on its penetration levels, with notable differences observed between neat and aqueous solution exposures. The research reveals the compound's cytotoxicity without corrosive properties, which might offer insights into handling and safety measures for related compounds like 1-(5-Bromo-2-fluorophenyl)propan-1-one in industrial applications (Frasch et al., 2011).

Novel Synthesis Methods and Structural Analysis

Subheading Innovative Synthesis Techniques and Structural Insights

Research delving into new methods for synthesizing chemical structures, such as the creation of 1-(4-Bromophenyl)-3-(2-Chloro-6-Fluorophenyl) Prop-2-En-1-One, provides valuable information on the molecular architecture and properties of bromo-fluorophenyl compounds. These studies, employing techniques like FTIR, proton NMR, and UV-Visible spectroscopy, coupled with density functional theory, offer a comprehensive understanding of the compound's characteristics, potentially applicable to the analysis and handling of 1-(5-Bromo-2-fluorophenyl)propan-1-one (Bhumannavar, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-bromo-2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNPZJQLIBWJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680737 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-fluorophenyl)propan-1-one | |

CAS RN |

864774-65-2 | |

| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)

![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)

![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)

![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)